p-(Phenylazo)phenyl isocyanide
Description
p-(Phenylazo)phenyl isocyanide (CAS: Not explicitly listed in evidence; referred to as PEK050 in ) is an aromatic compound featuring both an isocyanide (–NC) group and a phenylazo (–N=N–C₆H₅) substituent. It is structurally characterized by a para-substituted azobenzene moiety linked to an isocyanide functional group. This compound is primarily utilized as a dye in textiles, paper, leather, inks, and wood staining due to its vibrant color properties . Upon thermal decomposition, it releases toxic gases such as nitrogen oxides (NOₓ) and hydrogen chloride (HCl), necessitating stringent safety protocols during handling .
Toxicological data from animal studies indicate a median lethal dose (LD₅₀) of 250 mg/kg (oral, rat) and a toxic dose low (TDLo) of 150 mg/kg (oral, rat).
Properties
CAS No. |
22287-69-0 |
|---|---|
Molecular Formula |
C13H9N3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4-isocyanophenyl)-phenyldiazene |
InChI |
InChI=1S/C13H9N3/c1-14-11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10H |
InChI Key |
NCIOYHPFZVZTGJ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(Phenylazo)phenyl isocyanide typically involves the reaction of p-(phenylazo)aniline with chloroform and a strong base, such as potassium hydroxide, under reflux conditions. This reaction leads to the formation of the isocyanide group through a nucleophilic substitution mechanism .
Industrial Production Methods
Industrial production of isocyanides, including this compound, often employs the dehydration of formamides using reagents like phosphorus oxychloride and triethylamine in dichloromethane. This method is favored for its high yield and applicability on a large scale .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isocyanide group (-N≡C) in p-(Phenylazo)phenyl isocyanide exhibits high reactivity toward nucleophiles, forming substituted amidines or imidates. This reaction typically occurs under controlled conditions to avoid side reactions due to the compound’s sensitivity to moisture and heat.
Mechanism :
Nucleophilic attack by species such as amines, alcohols, or thiols at the electrophilic carbon of the isocyanide group leads to the formation of intermediates, which can rearrange or undergo further reactions.
Examples :
-
Reaction with primary amines to form amidines.
-
Reaction with water or alcohols to form ureas or carbamates.
Key Reaction Conditions :
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Primary amine | Amidine derivative | Anhydrous conditions, 0–5°C | |
| Methanol | Urea derivative | Acidic or basic catalysts |
Photochemical Reactions
This compound participates in photochemical reactions involving its excited state. These processes generate reactive intermediates, such as imidoyl radicals, which drive subsequent transformations .
Mechanism :
-
Excitation : UV/visible light excites the isocyanide to a higher energy state.
-
Single-electron transfer : Interaction with electron donors (e.g., dimethylaniline) generates an imidoyl radical anion and a radical cation.
-
Oxygen involvement : Superoxide radicals (O₂⁻) react with intermediates to form stable products like amides.
Example Reaction :
The excited state of 4-isocyano-1,1′-biphenyl (a structurally similar compound) reacts with dimethylaniline (DMA) to form amide derivatives via radical intermediates .
Key Reaction Features :
| Step | Intermediate | Outcome | Reference |
|---|---|---|---|
| Excitation → Electron transfer | Imidoyl radical anion | Amide formation | |
| Oxygen interaction | Superoxide radicals | Stabilized product |
Coordination Chemistry
The isocyanide group in this compound can act as a ligand, coordinating to transition metals. This behavior is analogous to phenyl isocyanide ligands, which form complexes with metals like cobalt .
Mechanism :
The lone pair on the nitrogen atom of the isocyanide group binds to metal centers, forming metal-isocyanide complexes.
Example :
Phenyl isocyanide ligands coordinate to Cp*Co(ethene)₂ complexes, influencing catalytic activity .
Key Features :
| Metal Complex | Ligand Role | Application | Reference |
|---|---|---|---|
| Cp*Co(ethene)₂ | Supporting ligand | Catalysis |
Polymerization Involving Azo Groups
While not directly involving the isocyanide group, the azo (-N=N-) group in the compound may participate in polymerization reactions. For instance, azo-substituted monomers undergo asymmetric anionic polymerization to form functional polymers .
Example :
N-(4-phenylazo)phenylmaleimide undergoes polymerization via anionic mechanisms, forming polyelectrolytes with azo functionalities .
Key Reaction Data :
| Monomer | Polymer Type | Spectroscopic Features | Reference |
|---|---|---|---|
| N-(4-phenylazo)phenylmaleimide | Polyelectrolyte | IR: ν N=N (1386 cm⁻¹), ν C=O (1705 cm⁻¹) |
Scientific Research Applications
p-(Phenylazo)phenyl isocyanide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials due to its unique reactivity
Mechanism of Action
The mechanism of action of p-(Phenylazo)phenyl isocyanide involves its ability to form covalent bonds with various molecular targets. The isocyanide group can react with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in the design of bioactive molecules and catalysts. The compound’s interaction with enzymes and other proteins can inhibit their function, making it a potential antimicrobial agent .
Comparison with Similar Compounds
4-Phenylazopyridine (PEK100)
- CAS: Not explicitly provided.
- Molecular Formula : C₁₁H₉N₃.
- Toxicity : LD₅₀ = 320 mg/kg (oral, rat); TDLo = 200 mg/kg (oral, rat).
- Applications : Used as a biological stain and dye intermediate.
- Safety: Releases NOₓ upon decomposition; IARC carcinogenicity classification aligns with PEK050 .
3-(Phenylazo)-2,6-pyridinediamine (PEK250)
p-[[p-(Phenylazo)phenyl]azo]phenol (6250-23-3)
- CAS : 6250-23-3.
- Molecular Formula : C₁₈H₁₄N₄O.
- Properties : Enhanced stability due to dual azo groups; resistant to high temperatures and harsh chemicals.
- Applications : High-performance dye for industrial pigments .
Isocyanide Derivatives
Phenyl Isocyanide (CAS: 931-54-4)
p-Toluenesulfonyl Isocyanate
- CAS: Not explicitly provided.
- Applications : Used in synthesizing pharmaceuticals (e.g., doxazosin) and pesticides.
- Safety : Classified under HazardClass 6.1 (toxic) with LogP = 0.6 at 30°C .
Isocyanate/Isothiocyanate Analogues
Phenyl Isocyanate (CAS: 103-71-9)
Phenyl Isothiocyanate
- Synthesis : Prepared from thiocarbanilide using acids (e.g., HCl, H₂SO₄) or metal catalysts (e.g., CuSO₄) .
- Applications: Reagent in amino acid analysis (Edman degradation).
Data Tables
Table 2: Functional Group Impact on Reactivity
Research Findings and Key Differences
Stability: The dual azo groups in 6250-23-3 confer superior thermal stability compared to mono-azo PEK050, expanding its industrial applicability .
Toxicity : Azo compounds with amine substituents (e.g., PEK250) exhibit lower acute toxicity than PEK050, likely due to reduced metabolic activation .
Reactivity : this compound’s steric bulk from the azo group limits its participation in radical addition reactions, unlike smaller isocyanides .
Safety : Isocyanates (e.g., phenyl isocyanate) pose higher inhalation risks, whereas azo dyes prioritize thermal decomposition hazards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
